molecular formula C12H10BiK3O14-3 B10798896 Bismuth tripotassium dicitrate

Bismuth tripotassium dicitrate

Cat. No.: B10798896
M. Wt: 704.47 g/mol
InChI Key: GDRYJAICUZOBKX-UHFFFAOYSA-H
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Description

Bismuth tripotassium dicitrate (C₁₂H₁₀BiK₃O₁₄), also known as gastrodenol or tripotassium dicitratobismuthate, is a water-soluble bismuth(III) complex with applications spanning pharmaceuticals and biotechnology . In medicine, it is widely used in Helicobacter pylori eradication regimens due to its synergistic effects with antibiotics, high efficacy (up to 93–94% eradication rates in combination therapies), and lack of bacterial resistance . Its cytoprotective properties promote gastric mucosal healing by stimulating prostaglandin synthesis and reducing inflammation .

In biotechnology, this compound enables the rapid generation of constrained bicyclic peptides via phage display. Unlike water-insoluble bismuth salts (e.g., BiBr₃), it operates under physiological pH without organic co-solvents, ensuring biocompatibility and quantitative peptide modification .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BiK3O14-3

Molecular Weight

704.47 g/mol

InChI

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;;3*+1/p-6

InChI Key

GDRYJAICUZOBKX-UHFFFAOYSA-H

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi]

Origin of Product

United States

Preparation Methods

Bismuth Basic Nitrate Formation

Bismuth nitrate (Bi(NO3)3\text{Bi}(\text{NO}_3)_3) is treated with ammonia to precipitate bismuth basic nitrate (BiONO3\text{BiONO}_3). Optimal conditions include:

  • pH: 0.5–1.2 to avoid over-precipitation.

  • Temperature: 15C35C15^\circ\text{C} - 35^\circ\text{C} for controlled particle growth.

Citration and Alkaline Dissolution

The precipitate reacts with citric acid (C6H8O7\text{C}_6\text{H}_8\text{O}_7) at pH 0.41.0\text{pH } 0.4-1.0, forming bismuth citrate. Subsequent dissolution in potassium hydroxide (KOH\text{KOH}) and ammonia (NH3\text{NH}_3) yields the final product:

BiONO3+2C6H8O7+3KOH+NH3K3Bi(C6H5O7)2+NH4NO3+3H2O\text{BiONO}3 + 2\text{C}6\text{H}8\text{O}7 + 3\text{KOH} + \text{NH}3 \rightarrow \text{K}3\text{Bi}(\text{C}6\text{H}5\text{O}7)2 + \text{NH}4\text{NO}3 + 3\text{H}_2\text{O}

Advantages:

  • Higher bismuth extraction (75–80%).

  • Reduced citrate consumption (molar ratio 2:1).

Oxide-Based Direct Synthesis

Fengchen Group’s industrial method uses bismuth oxide (Bi2O3\text{Bi}_2\text{O}_3) as the starting material:

Bi2O3+4C6H8O7+6KOH2K3Bi(C6H5O7)2+5H2O\text{Bi}2\text{O}3 + 4\text{C}6\text{H}8\text{O}7 + 6\text{KOH} \rightarrow 2\text{K}3\text{Bi}(\text{C}6\text{H}5\text{O}7)2 + 5\text{H}_2\text{O}

Procedure:

  • Reflux: Bi2O3\text{Bi}_2\text{O}_3, citric acid, and \text{KOH are refluxed at 80C80^\circ\text{C} for 4 hours.

  • Crystallization: Slow cooling to 25C25^\circ\text{C} precipitates the product.

  • Purification: Recrystallization from ethanol-water (1:3 v/v).

Specifications:

  • Purity: >99%>99\% (by ICP-OES).

  • Solubility: 120 g/L in water at 25C25^\circ\text{C}.

Improved Methods for Enhanced Yield

Thermal Hydrolysis Optimization

Patent RU2189942C1 introduces a two-stage thermal process:

  • Low-Temperature Citration: 15C40C15^\circ\text{C} - 40^\circ\text{C} to minimize side reactions.

  • High-Temperature Aging: 50C90C50^\circ\text{C} - 90^\circ\text{C} to enhance crystallinity.

Results:

  • Yield Increase: 85–90%.

  • Particle Size: 10–50 µm (ideal for tablet formulation).

pH-Controlled Crystallization

Adjusting the final solution to pH 710\text{pH } 7-10 before spray drying reduces impurities. Ammonia acts as a complexing agent, preventing bismuth hydroxide formation.

Comparative Analysis of Preparation Methods

Method Temperature Range Yield Citrate Consumption Reference
Conventional Crystallization8C8^\circ\text{C}50%High (3:1)
Nitrate Precipitation15C90C15^\circ\text{C} - 90^\circ\text{C}80%Moderate (2:1)
Oxide Direct Synthesis25C80C25^\circ\text{C} - 80^\circ\text{C}95%Low (1.5:1)

Industrial-Scale Production Challenges

Byproduct Management

Nitrate-based methods generate NH4NO3\text{NH}_4\text{NO}_3, requiring wastewater treatment. Oxide routes produce water, simplifying disposal.

Equipment Corrosion

Citric acid’s chelating properties necessitate stainless steel reactors to prevent metal leaching .

Chemical Reactions Analysis

Types of Reactions: Bismuth tripotassium dicitrate undergoes various chemical reactions, including complexation and precipitation. It can react with other metal ions to form stable complexes, which are useful in various applications. Additionally, it can undergo hydrolysis in acidic conditions, leading to the formation of bismuth oxychloride and other related compounds .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes. For instance, the hydrolysis reaction is often conducted in acidic media to facilitate the formation of bismuth oxychloride .

Major Products Formed: The major products formed from reactions involving this compound include bismuth oxychloride, bismuth citrate complexes, and various bismuth-containing precipitates. These products have applications in different fields, including medicine and materials science .

Scientific Research Applications

Treatment of Peptic Ulcers

Bismuth tripotassium dicitrate is effective in treating peptic ulcers, often used in combination with other medications such as proton pump inhibitors and antibiotics. Clinical studies have shown that it can achieve ulcer healing rates comparable to those of traditional H2 antagonists like cimetidine .

Eradication of Helicobacter pylori

The compound is integral to quadruple therapy regimens aimed at eradicating Helicobacter pylori. In studies, this compound has demonstrated a significant success rate in achieving bacterial eradication when used alongside antibiotics .

Case Studies

A review of case studies highlights both efficacy and safety concerns associated with this compound:

YearStudy DescriptionOutcome
1990Patient treated with 80 tablets resulting in renal complicationsAcute tubular necrosis observed; managed with hemodialysis
1996Monotherapy resulted in 28% eradication rate of Helicobacter pyloriEffective but noted plasma concentration monitoring necessary
2002Patient developed Fanconi syndrome after ingestionRequired hemodialysis; renal function gradually improved

These cases illustrate the potential side effects related to excessive dosing or pre-existing renal conditions, emphasizing the need for careful patient selection and monitoring during treatment.

Mechanism of Action

The mechanism of action of bismuth tripotassium dicitrate involves the formation of a protective layer on the gastrointestinal lining. This layer safeguards the lining from the corrosive effects of stomach acid, thereby alleviating symptoms such as pain and inflammation. Additionally, this compound has antimicrobial properties, which help in the eradication of Helicobacter pylori, a bacterium associated with peptic ulcers .

Comparison with Similar Compounds

Comparison with Similar Bismuth Compounds

Colloidal Bismuth Subcitrate (CBS)

  • Solubility and Bioavailability : CBS is a colloidal suspension requiring acidic pH for activation, limiting its use in patients on proton-pump inhibitors (PPIs). In contrast, bismuth tripotassium dicitrate is water-soluble and exhibits pH-independent stability, with systemic bioavailability enhanced by PPIs like omeprazole .
  • Therapeutic Efficacy: Both compounds show comparable anti-H. pylori activity. However, CBS monotherapy achieves lower eradication rates (28% vs. 93–94% for this compound in quadruple therapy) .
  • Safety: CBS is associated with higher bismuth accumulation in renal impairment, whereas this compound’s plasma concentrations normalize within 2–4 weeks post-treatment .

Basic Bismuth Carbonate

  • Absorption : Basic bismuth carbonate is poorly absorbed, resulting in negligible plasma bismuth levels. This compound, however, shows measurable systemic absorption (AUC: 46.65 µg/L·hr), which is further elevated by PPIs .
  • Clinical Use : Basic bismuth carbonate is primarily used for diarrhea management, lacking evidence in H. pylori eradication. This compound’s broader therapeutic scope includes gastritis, peptic ulcers, and irritable bowel syndrome (IBS) .

Ranitidine Bismuth Citrate (RBC)

  • Pharmacokinetics : RBC combines ranitidine with bismuth, yielding a terminal plasma half-life of 21 days (vs. 5–11 days for this compound). This prolonged elimination raises concerns about long-term toxicity .
  • Efficacy : RBC-based triple therapy shows similar eradication rates to this compound quadruple therapy (~87%), but the latter is preferred in regions with high clarithromycin resistance .

Data Tables

Table 1: Pharmacokinetic Comparison

Compound Solubility Bioavailability (AUC, µg/L·hr) Half-Life (Days) Renal Excretion
This compound Water-soluble 46.65 5–11 Renal-dependent
Colloidal Bismuth Subcitrate Colloidal (acid-dependent) N/A ~21 High accumulation in renal impairment
Basic Bismuth Carbonate Insoluble <1 N/A Minimal

Table 2: Clinical Efficacy in H. pylori Eradication

Regimen Eradication Rate Key Advantage
This compound quadruple therapy 87–94% Overcomes antibiotic resistance
CBS monotherapy 28% Limited use
RBC triple therapy ~87% Dual action (antisecretory + antibacterial)

Q & A

Q. How can preclinical-to-clinical translation be improved for bismuth-based formulations?

  • Methodological Answer : Standardize in vivo dosing using allometric scaling from animal models to humans. Validate tablet disintegration rates and dissolution profiles (e.g., USP apparatus) to ensure bioequivalence between generic and reference drugs. Physicochemical studies confirm comparable efficacy when pharmacokinetic parameters align .

Ethical and Practical Guidelines

  • Patient Selection : Exclude individuals with renal impairment or prior bismuth exposure to mitigate toxicity risks .
  • Data Collection : Use standardized case report forms (CRFs) to document adverse events (e.g., diarrhea, dysgeusia) and adherence metrics .
  • Reporting Standards : Follow CONSORT guidelines for clinical trials and ARRIVE for preclinical studies to enhance reproducibility .

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